molecular formula C6H6F2N2O2 B2734758 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1006319-91-0

1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2734758
CAS No.: 1006319-91-0
M. Wt: 176.123
InChI Key: RJMWVXOLEQPRON-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound that has garnered significant interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves several steps, typically starting with the difluoromethylation of a suitable precursor. One common method involves the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents . The reaction conditions often include the use of metal-based catalysts and specific solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure efficiency and consistency .

Chemical Reactions Analysis

1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(difluoromethyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-3-2-4(5(11)12)10(9-3)6(7)8/h2,6H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMWVXOLEQPRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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